molecular formula C11H5F3N2O2S B116296 6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid CAS No. 149210-28-6

6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid

Cat. No.: B116296
CAS No.: 149210-28-6
M. Wt: 286.23 g/mol
InChI Key: HDQPMLQSRHCZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid, also known as TIBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TIBA is a member of the benzothiazole family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been extensively studied for its potential applications in various scientific fields. One of the most notable applications of this compound is its use as a plant growth regulator. This compound has been shown to inhibit the growth of lateral buds in plants, making it a useful tool for controlling plant growth and enhancing crop yields.
In addition to its use in plant growth regulation, this compound has also been studied for its potential applications in cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of auxin transport in plants and the disruption of microtubule dynamics in cancer cells. This compound has been shown to bind to the TIR1 protein in plants, which is involved in the regulation of auxin transport. This binding inhibits the transport of auxin, leading to the inhibition of lateral bud growth.
In cancer cells, this compound has been shown to disrupt microtubule dynamics by binding to tubulin, the protein that makes up microtubules. This binding inhibits the polymerization of tubulin, leading to the disruption of microtubule dynamics and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In plants, this compound inhibits the growth of lateral buds by inhibiting auxin transport. In cancer cells, this compound inhibits cell growth by disrupting microtubule dynamics. This compound has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is its specificity for auxin transport in plants and microtubule dynamics in cancer cells. This specificity makes it a useful tool for studying these processes in vitro and in vivo. However, this compound has some limitations for lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid. One area of interest is the development of new cancer therapies based on this compound. Another area of interest is the development of new plant growth regulators based on this compound. Additionally, there is potential for the development of new anti-inflammatory drugs and antibiotics based on this compound.
Conclusion:
In conclusion, this compound is a promising compound with diverse scientific research applications. Its specificity for auxin transport in plants and microtubule dynamics in cancer cells makes it a useful tool for studying these processes. While there are some limitations to its use in lab experiments, this compound has the potential to lead to the development of new cancer therapies, plant growth regulators, and other drugs.

Synthesis Methods

The synthesis of 6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid involves the reaction of 2-aminobenzothiazole with trifluoroacetic anhydride in the presence of a catalyst such as dimethylformamide. The resulting product is then treated with sodium hydroxide to yield this compound. This method of synthesis has been widely used in various studies and has proven to be effective in producing high yields of this compound.

Properties

149210-28-6

Molecular Formula

C11H5F3N2O2S

Molecular Weight

286.23 g/mol

IUPAC Name

6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid

InChI

InChI=1S/C11H5F3N2O2S/c12-11(13,14)5-1-2-7-8(3-5)19-10-15-6(9(17)18)4-16(7)10/h1-4H,(H,17,18)

InChI Key

HDQPMLQSRHCZHZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(F)(F)F)SC3=NC(=CN23)C(=O)O

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)SC3=NC(=CN23)C(=O)O

synonyms

7-(TRIFLUOROMETHYL)IMIDAZO[2,1-B]BENZOTHIAZOLE-2-CARBOXYLIC ACID

Origin of Product

United States

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